4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid
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Overview
Description
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is a complex organic compound with the molecular formula C12H15BrN2O5S2 and a molecular weight of 411.29 g/mol . This compound features a piperazine ring substituted with a 5-bromothiophen-2-yl sulfonyl group and a 4-oxobutanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the 5-bromothiophen-2-yl sulfonyl chloride. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. The final step involves the acylation of the piperazine nitrogen with 4-oxobutanoic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl and piperazine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-sulfonyl chloride: A precursor in the synthesis of the target compound.
4-Oxobutanoic acid: Another precursor used in the final acylation step.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is unique due to its combination of a bromothiophene sulfonyl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O5S2/c13-9-1-4-12(21-9)22(19,20)15-7-5-14(6-8-15)10(16)2-3-11(17)18/h1,4H,2-3,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOLGZVKBDUNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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